1-(3-chloropropyl)-1H-imidazole
Overview
Description
1-(3-chloropropyl)-1H-imidazole is a compound that is part of the organosilicon family, which are compounds containing carbon-silicon bonds . It is a derivative of trimethoxysilane with a chloropropyl group attached to the silicon atom . This compound is of interest due to its potential applications in various chemical reactions and material science .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. For instance, it can be synthesized by using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane . Another method involves the hydrosilylation process of 3-chloropropylene with trimethoxysilane. This reaction is catalyzed by RuCl3•3H2O and involves optimizing various chemical parameters such as reaction temperature, catalyst amount, feeding fashion, reaction time, and the mixture ratio of precursors to improve yield and reduce industrial costs.
Molecular Structure Analysis
While the provided data does not directly discuss the molecular structure of this compound, it is related to compounds such as 3-methacryloxypropyltrimethoxysilane (MAPTMS) and pyridyltrimethylsilanes . These compounds have been studied for their altered silicate spatial structures and the effects of substituents on their reactivity .
Scientific Research Applications
Corrosion Inhibition
The derivative 2-(4-chlorophenyl)-1,4,5-triphenyl-1H-imidazole, similar in structure to 1-(3-chloropropyl)-1H-imidazole, has been evaluated for its corrosion inhibition properties on mild steel in sulfuric acid media. The study revealed that such imidazole derivatives exhibit significant inhibition efficiency, potentially due to their adsorption capabilities. The effectiveness of these compounds was demonstrated through electrochemical methods, suggesting their utility in protecting metals against corrosion in acidic environments (Ouakki et al., 2019).
Ionic Liquid Synthesis
Imidazole-based compounds, including this compound, have been investigated for their role in synthesizing ionic liquids. The study on the quaternization of N-atom in 1-methyl-imidazole using different alkylating agents, such as (3-Chloropropyl)-trimethoxysilane, demonstrated the feasibility of producing ionic liquids under flow chemistry conditions. These ionic liquids have potential applications in various industrial and research fields due to their unique properties like low volatility and high thermal stability (Löwe et al., 2010).
CO2 Capture
Research into imidazole derivatives for CO2 capture has led to the development of new ionic liquids incorporating cations with appended amine groups. These compounds, derived from reactions involving imidazole and 3-bromopropylamine hydrobromide, have shown to reversibly react with CO2, sequestering the gas efficiently. Such ionic liquids represent a promising approach to CO2 capture, offering an alternative to conventional amine-based sequestering agents with the advantages of non-volatility and the absence of water requirement for their operation (Bates et al., 2002).
Catalytic Applications
The chloropropyl-modified Fe3O4–SiO2 core–shell nanoparticles, functionalized with fluconazole (an imidazole derivative), have demonstrated unique catalytic activities. These nanoparticles have been used successfully for the synthesis of 3-aryl-imidazo[1,2-a]pyridines in water and for multi-component reactions under solvent-free conditions. The catalyst's magnetic recoverability and the ability for repeated reuse without significant loss of activity highlight its potential for green chemistry applications (Jafarzadeh et al., 2015).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Mode of Action
The chlorine atom in the compound may play a role in its reactivity .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been known to induce changes at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(3-chloropropyl)-1H-imidazole. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and reactivity .
Properties
IUPAC Name |
1-(3-chloropropyl)imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2/c7-2-1-4-9-5-3-8-6-9/h3,5-6H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIORLVEFABXRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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